2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine, also known as FPEA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FPEA is a derivative of phenethylamine and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and may also have affinity for sigma receptors. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential antidepressant and antipsychotic effects. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been shown to increase the levels of BDNF in the brain, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is that it has been shown to have a high affinity for sigma receptors, which may make it a useful tool for studying these receptors. However, one of the limitations of using 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is that it has not been extensively studied, and its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine. One potential direction is to further investigate its potential use as an antidepressant and antipsychotic agent. Another potential direction is to investigate its potential use in the treatment of Parkinson's disease and as a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine and its potential side effects and toxicity.
Synthesemethoden
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine can be synthesized through several methods, including reductive amination, N-alkylation, and amide coupling. One of the commonly used methods for the synthesis of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is the reductive amination of 3-fluoroacetophenone with pyrazole-5-carboxaldehyde in the presence of sodium cyanoborohydride. The resulting product is then treated with ethyl chloroformate to obtain 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and for its potential antipsychotic and antidepressant effects. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been studied for its potential use in the treatment of Parkinson's disease and as a potential neuroprotective agent.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-2-10(8-11)4-6-14-9-12-5-7-15-16-12/h1-3,5,7-8,14H,4,6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQQIVXEZIFOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.